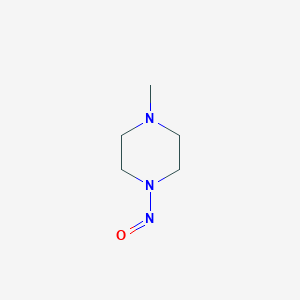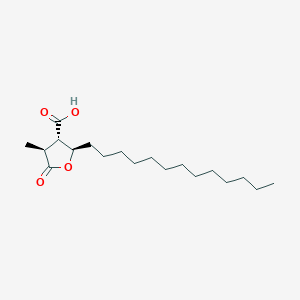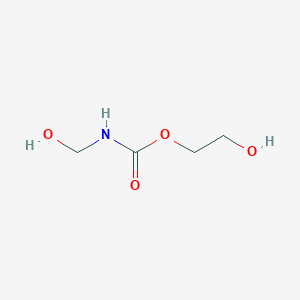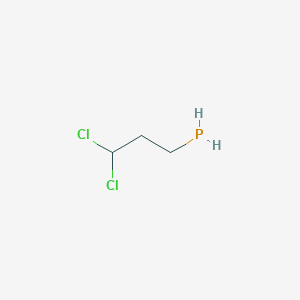
1-Methyl-4-nitrosopiperazine
概要
説明
1-Methyl-4-nitrosopiperazine (1-MNP) is an organic compound that has been studied for its potential application in the fields of medicine and biochemistry. 1-MNP is a white crystalline solid that is soluble in water and is relatively stable under normal conditions. It is a derivative of piperazine and is a nitro-containing compound, which can be used in various synthetic processes. 1-MNP has been studied for its ability to act as a nitrosating agent, and its potential applications in the fields of medicine and biochemistry have been explored.
科学的研究の応用
Nitrosamine Contamination in Pharmaceuticals
Quantification in Rifampicin Capsules : The emergence of nitrosamines in drugs like valsartan, metformin, and ranitidine led to the discovery of 4-methyl-1-nitrosopiperazine (MeNP) in rifampicin, a drug used for leprosy prophylaxis. The contamination was quantified using LC-MS/HRMS, revealing significant MeNP levels that exceeded FDA's acceptable intake limit. This highlighted the need for improved impurity profiling and testing strategies in pharmaceuticals (Wohlfart et al., 2021).
Trace Level Quantification in Rifampicin : A study on rifampicin, an anti-tuberculosis drug, detected 1-methyl-4-nitrosopiperazine (MNP), a nitrosamine impurity. LC-MS/MS was used to detect MNP in various batches, which were initially above FDA's acceptable intake limit. However, after a limit revision, MNP levels were found to be within acceptable limits (Tao et al., 2022).
Environmental and Chemical Studies
Formation in Post-Combustion CO2 Capture : Secondary amines like piperazine can react with NOx to form nitrosamine derivatives, posing environmental risks. This study demonstrates the formation of such compounds under simulated industrial conditions, emphasizing the need for mitigation strategies (Jackson & Attalla, 2011).
Nitrosamine Kinetics in CO2 Capture Systems : Piperazine, an efficient amine for carbon capture, can form carcinogenic N-nitrosopiperazine from nitrogen oxides in flue gas. This study provides insights into the reaction kinetics, which can help in developing inhibitors and strategies to reduce nitrosamine accumulation in CO2 capture processes (Goldman et al., 2013).
Photodegradation Studies
- Photodegradation in Natural Waters : The study focuses on the degradation of nitrosamines derived from CO2 capture plant operation. It finds that nitrosamines degrade rapidly in sunlight, while nitramines are photolytically stable. This research provides insights into the environmental fate of these compounds (Sørensen et al., 2015).
Miscellaneous Applications
Synthesis and Biological Activities : The synthesis and biological activities of various nitroso-derivatives, including 4-nitroso-3-trifluoromethyl-5-alkyl[(het)aryl]pyrazoles, were explored. These compounds showed significant tuberculostatic, antibacterial, antimycotic, antioxidant, and cytotoxic activities, highlighting their potential in drug design and therapeutic applications (Burgart et al., 2020).
Experimental and Theoretical Studies : A study involving 1-methyl-4-nitropyrazole examined its spectral and electronic properties through experimental and theoretical approaches, providing insights into its potential for biological activity and its sensitivity to reduction processes (Regiec et al., 2014).
作用機序
Target of Action
1-Methyl-4-nitrosopiperazine (MNP) is a genotoxic nitrosamine impurity found in various products containing rifampicin .
Mode of Action
Nitrosamines, including mnp, are often electrophiles that react with genetic material, resulting in direct or indirect damage to cellular dna, including the insertion and modification of covalent bonds during dna alkylation, chromosome breakage, dna recombination, and dna replication . This can lead to gene mutation and even the onset of cancer .
Biochemical Pathways
The formation of MNP is possible by two mechanisms: through degradation of rifampicin and the oxidation of 1-amino-4-methyl-piperazine . The presence of 1-amino-4-methyl-piperazine, which comes from the synthesis pathway, was detected in samples of both API and the 4-component rifampicin drug .
Pharmacokinetics
It’s known that the contamination of mnp in rifampicin originates in the manufacturing process of the drug . The recovery of the MNP was 100.38 ± 3.24% and the intermediate precision was 2.52% .
Result of Action
As a genotoxic impurity, mnp can cause severe harm to patients, especially those who require long-term medication . Even very small quantities of drugs that contain genotoxic impurities like MNP can lead to significant clinical risks and compromise patient safety .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MNP. For instance, the formation of MNP is suggested to occur through the thermal degradation of rifampicin . Furthermore, the presence of this compound (MNP) was detected in rifampicin capsules manufactured by Sanofi–Aventis in August 2020 . Therefore, manufacturing conditions and processes can significantly influence the formation and presence of MNP in pharmaceutical products.
Safety and Hazards
将来の方向性
The development of efficient methods for the detection of 1-Methyl-4-nitrosopiperazine is an important objective . A combined LC-ESI-HRMS method was developed and validated for the detection and quantitation of MNP in rifampin . This method will be used to quantitate this compound (MNP) in rifampin and 1-Cyclopentyl-4-Nitrosopiperazine (CPNP) in rifapentine drug substance and drug product .
生化学分析
Biochemical Properties
MNP is a genotoxic nitrosamine impurity It is known to interact with various biomolecules, including enzymes and proteins, in biochemical reactions
Cellular Effects
Nitrosamines, including MNP, are known to cause DNA damage, leading to gene mutation and even the onset of cancer
Molecular Mechanism
The molecular mechanism of MNP involves its formation through the degradation of certain pharmaceutical compounds and the oxidation of 1-amino-4-methyl-piperazine It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of MNP can change over time. For instance, MNP has been found to form through the thermal degradation of certain pharmaceutical compounds
Dosage Effects in Animal Models
Several nitrosamines are known to cause tumors in animal models at relatively low doses and after short dosing durations, including single doses
Metabolic Pathways
It is known that MNP can form through the degradation of certain pharmaceutical compounds and the oxidation of 1-amino-4-methyl-piperazine
特性
IUPAC Name |
1-methyl-4-nitrosopiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O/c1-7-2-4-8(6-9)5-3-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAIOKFZXJMDAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167574 | |
| Record name | 1-Methyl-4-nitrosopiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.02 [mmHg] | |
| Record name | N-Nitroso-N'-methylpiperazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21275 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
16339-07-4 | |
| Record name | 1-Methyl-4-nitrosopiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16339-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Nitroso-N'-methylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016339074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-4-nitrosopiperazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-4-nitrosopiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-4-nitrosopiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-NITROSO-4-METHYLPIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5584MPJ7F2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the presence of 1-methyl-4-nitrosopiperazine (MNP) in pharmaceuticals concerning?
A1: MNP is a cause for concern because it belongs to a class of compounds known as nitrosamines, many of which are considered probable human carcinogens [, ]. This has led to increased scrutiny from regulatory bodies like the FDA, prompting manufacturers to assess and mitigate the risk of nitrosamine contamination in pharmaceutical products [].
Q2: How can the presence of MNP in rifampicin products be explained?
A2: Research suggests that MNP contamination in rifampicin is linked to the manufacturing process and potential degradation pathways [, ]. It can form through the degradation of rifampicin itself or through the oxidation of 1-amino-4-methyl-piperazine, a potential impurity or intermediate in the production process []. Thermal degradation of rifampicin can also lead to MNP formation [].
Q3: What analytical techniques are used to detect and quantify MNP in pharmaceutical products?
A3: Sensitive and specific methods are crucial for detecting trace amounts of MNP. Gas chromatography-mass spectrometry (GC-MS) [] and liquid chromatography-mass spectrometry (LC-MS/MS) [, ] are commonly employed techniques. These methods offer high sensitivity, allowing for the quantification of MNP at parts per billion (ppb) levels, which is essential for ensuring compliance with regulatory limits [].
Q4: What is the significance of studying the mutagenicity of cyclic nitrosamines like MNP?
A4: Understanding the mutagenicity of cyclic nitrosamines is crucial because it provides insights into their potential carcinogenicity []. Research has shown a correlation between the carcinogenicity of certain cyclic nitrosamines in rats and their mutagenicity in bacteria after being metabolized by rat liver enzymes []. This emphasizes the importance of investigating the metabolic activation of these compounds to assess their potential risks to human health.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















